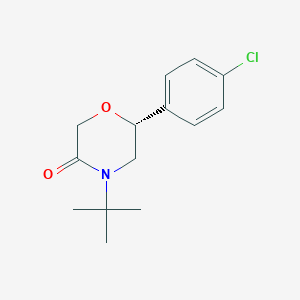
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one is a chemical compound with the molecular formula C14H20ClNO2 It is a morpholine derivative, characterized by the presence of a tert-butyl group and a chlorophenyl group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the tert-butyl and chlorophenyl groups.
4-Chlorophenylmorpholine: Lacks the tert-butyl group.
tert-Butylmorpholine: Lacks the chlorophenyl group.
Uniqueness
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one is unique due to the presence of both the tert-butyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogs .
Propiedades
Número CAS |
920801-87-2 |
|---|---|
Fórmula molecular |
C14H18ClNO2 |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
(6R)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
KGDCQDNYWPNKJO-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

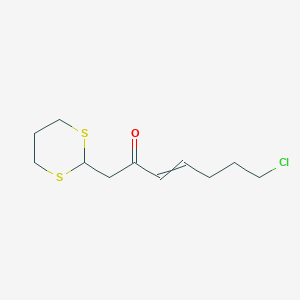

![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
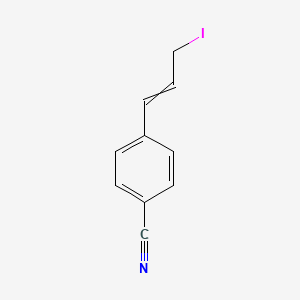
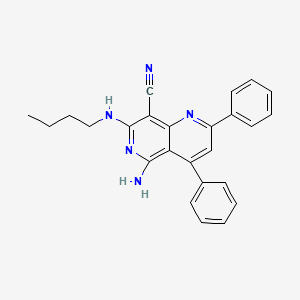
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
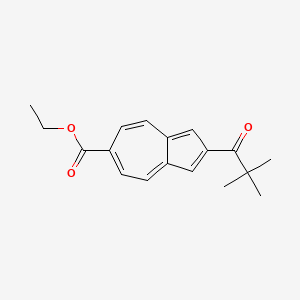
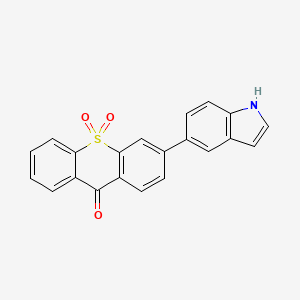
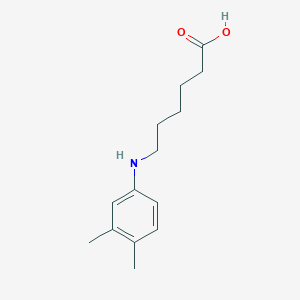
![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
